7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine ring system.
Introduction of the Nitrophenoxyethyl Group: This step involves the reaction of the triazolopyrimidine intermediate with 4-nitrophenoxyethyl halide under suitable conditions to introduce the nitrophenoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxyethyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The triazolopyrimidine core can interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds also contain a fused heterocyclic system and have similar biological activities.
Indole Derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Other Triazolopyrimidines: Compounds with similar core structures but different substituents.
Uniqueness
7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-8(22-10-4-2-9(3-5-10)19(20)21)11-6-7-15-13-16-12(14)17-18(11)13/h2-8H,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDUGRCAQBXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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